molecular formula C8H7NO2 B188718 5-Aminophthalide CAS No. 65399-05-5

5-Aminophthalide

Cat. No.: B188718
CAS No.: 65399-05-5
M. Wt: 149.15 g/mol
InChI Key: ISMUWQMUWFPFBZ-UHFFFAOYSA-N
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Description

5-Aminophthalide (CAS 65399-05-5) is a heterocyclic organic compound with the molecular formula C₈H₇NO₂ and a molecular weight of 149.15 g/mol . It features a phthalide backbone (a bicyclic structure with a lactone ring) substituted with an amino group at the 5-position. This compound is synthesized via catalytic hydrogenation of 5-nitrophthalide using a nickel on kieselguhr catalyst, which reduces the nitro group to an amine . Alternative routes include the reduction of 4-aminophthalimide .

Key physicochemical properties include:

  • Density: 1.4 ± 0.1 g/cm³
  • Boiling Point: 438.6 ± 45.0 °C
  • Solubility: 22.2 µg/mL in aqueous systems .

Its primary applications lie in pharmaceutical and chemical synthesis, particularly as a precursor for derivatives like 5-cyanophthalide, an intermediate in the production of citalopram (an antidepressant) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Aminophthalide typically involves the reaction of phthalide with an excess of anhydrous aminoacetic acid at an appropriate temperature. After the reaction is completed, the product is purified by crystallization or other techniques .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

5-Aminophthalide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while substitution reactions can produce various substituted phthalides .

Scientific Research Applications

Medicinal Applications

1. Anticancer Research

Recent studies have highlighted the potential of 5-aminophthalide derivatives in cancer therapy. For instance, it has been investigated as a precursor for synthesizing compounds that exhibit cytotoxic effects against cancer cells. The compound's ability to form derivatives with enhanced biological activity has made it a focus in developing targeted cancer therapies .

2. Photodynamic Therapy

This compound is being explored for its role in photodynamic therapy (PDT), particularly in combination with other agents to enhance therapeutic efficacy. PDT utilizes light-sensitive compounds that generate reactive oxygen species upon light activation, leading to selective destruction of tumor cells. The incorporation of this compound into PDT protocols may improve the specificity and effectiveness of treatments for various malignancies .

Synthetic Applications

1. Intermediate for Drug Synthesis

As an intermediate, this compound plays a crucial role in synthesizing complex organic molecules used in pharmaceuticals. Its derivatives can be modified to create various bioactive compounds, expanding its utility in drug development .

2. Development of Drug Delivery Systems

Research has indicated that this compound can be utilized in developing drug delivery systems that enhance the bioavailability and therapeutic index of anticancer agents. Nanoparticle formulations incorporating this compound have shown promise in improving drug solubility and targeting capabilities .

Case Studies

Case Study 1: Synthesis of Citalopram

In a documented synthesis pathway, this compound was used as a starting material for citalopram production. The process involved multiple steps, including N-alkylation and cyclization reactions, demonstrating the compound's versatility as a synthetic building block .

Case Study 2: Photodynamic Therapy Enhancements

A study evaluated the efficacy of this compound in enhancing photodynamic therapy outcomes for skin cancers. The results indicated that formulations containing this compound significantly improved tumor response rates compared to standard PDT approaches, highlighting its potential as an adjunctive treatment modality .

Data Tables

Application Area Description References
Anticancer ResearchUsed as an intermediate for synthesizing cytotoxic compounds ,
Photodynamic TherapyEnhances therapeutic efficacy when combined with light-sensitive agents ,
Drug SynthesisServes as a key building block for various pharmaceuticals ,
Drug Delivery SystemsImproves bioavailability and targeting of anticancer drugs

Mechanism of Action

The mechanism of action of 5-Aminophthalide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Cyanophthalide

Structure: Derived from 5-aminophthalide by replacing the amino group with a cyano group. Synthesis: Produced via diazotation of this compound followed by reaction with CuCN . Key Differences:

  • Reactivity: The cyano group enhances electrophilicity, making it more reactive in nucleophilic substitution reactions.
  • Applications: Direct intermediate in citalopram synthesis, unlike this compound, which requires further functionalization .
  • Physical Properties: Higher molecular weight (174.15 g/mol) and altered solubility due to the polar cyano group.

6-Bromophthalide (CAS 19477-73-7)

Structure: Bromine substituent at the 6-position instead of the amino group at the 5-position. Key Differences:

  • Electronic Effects: Bromine’s electronegativity and size alter the compound’s electronic distribution, reducing nucleophilicity compared to this compound.
  • Synthesis : Typically synthesized via bromination of phthalide derivatives rather than hydrogenation .
  • Applications: Used in organic synthesis as a halogenated building block, contrasting with the amino group’s role in forming amines or nitriles.

5-Aminoisophthalic Acid (CAS 99-31-0)

Structure: A benzene ring with two carboxylic acid groups at the 1,3-positions and an amino group at the 5-position. Key Differences:

  • Functionality: Contains carboxylic acid groups, enabling coordination chemistry and polymer synthesis, unlike the lactone ring in this compound.
  • Applications: Used in metal-organic frameworks (MOFs) and dye synthesis, diverging from this compound’s pharmaceutical relevance .

Comparative Data Table

Compound This compound 5-Cyanophthalide 6-Bromophthalide 5-Aminoisophthalic Acid
CAS No. 65399-05-5 Not provided 19477-73-7 99-31-0
Molecular Formula C₈H₇NO₂ C₈H₅NO₂ C₈H₅BrO₂ C₈H₇NO₄
Molecular Weight 149.15 g/mol 174.15 g/mol 213.03 g/mol 181.15 g/mol
Key Functional Group Amino (-NH₂) Cyano (-CN) Bromine (-Br) Amino, Carboxylic acids
Primary Use Pharmaceutical intermediate Citalopram synthesis Halogenated intermediate MOFs, Dyes
Synthesis Method Catalytic hydrogenation Diazotation Bromination Nitration/reduction

Biological Activity

5-Aminophthalide (C8_8H7_7NO2_2) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological activity, and therapeutic implications of this compound, supported by data tables and case studies from diverse sources.

Synthesis of this compound

This compound can be synthesized through several methods, one of which involves the reaction of phthalic anhydride with ammonia or amines. This process allows for the introduction of the amino group at the 5-position of the phthalide structure, resulting in a compound with distinct biological properties.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : It has shown promising results against various bacterial strains.
  • Antitumor Properties : Studies indicate potential inhibitory effects on tumor cell proliferation.
  • Antiviral Effects : The compound has demonstrated activity against certain viral infections.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntitumorReduced proliferation in tumor cell lines
AntiviralInhibition of viral replication

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, a study reported its effectiveness against Mycobacterium tuberculosis by acting as an inhibitor of inosine 5′-monophosphate dehydrogenase (GuaB2), a critical enzyme in the pathogen's metabolic pathway. The compound was synthesized alongside other derivatives, showing a dose-response relationship that highlights its potential as an antitubercular agent .

Antitumor Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example, it was found to exert cytotoxic effects on A-549 lung cancer cells, with significant changes in cell signaling pathways associated with apoptosis. The mechanism appears to involve modulation of MAPK signaling pathways, leading to increased expression of pro-apoptotic factors such as caspases and NFκB .

Antiviral Properties

The antiviral activity of this compound has also been documented. One study highlighted its ability to inhibit the replication of herpes simplex virus type 1 (HSV-1) in cultured cells. The compound's mechanism may involve interference with viral entry or replication processes, although further research is necessary to elucidate these pathways fully .

Case Study 1: Antitubercular Efficacy

A recent study evaluated the efficacy of this compound derivatives against Mycobacterium tuberculosis. The results indicated that certain modifications to the structure enhanced its inhibitory capacity against GuaB2, reinforcing its potential as a lead compound for new antitubercular drugs .

Case Study 2: Cancer Cell Line Studies

In another investigation focusing on various cancer cell lines, this compound was shown to significantly reduce cell viability in a dose-dependent manner. The study utilized flow cytometry to assess apoptosis rates and found that treatment with this compound led to increased levels of activated caspases, confirming its role as a pro-apoptotic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 5-Aminophthalide, and how do reaction conditions influence yield and purity?

  • Methodological Answer :
    • Step 1 : Compare routes (e.g., cyclization of 5-nitrophthalide followed by reduction , or direct amination of phthalide derivatives).
    • Step 2 : Optimize parameters (temperature, solvent, catalyst) using DOE (Design of Experiments) principles. Track yields via HPLC and purity via NMR (integration of aromatic vs. amine protons) .
    • Step 3 : Validate reproducibility by replicating under identical conditions ≥3 times. Report mean ± SD for yields .

Q. How should researchers characterize this compound’s spectral properties to confirm structural identity?

  • Methodological Answer :
    • IR : Confirm amine (-NH₂) stretches (~3300–3500 cm⁻¹) and lactone carbonyl (~1750 cm⁻¹).
    • NMR : Assign δH and δC signals using 2D techniques (HSQC, HMBC). For example, lactone ring protons typically appear at δ 6.8–7.5 ppm .
    • MS : Validate molecular ion [M+H]⁺ and fragmentation patterns against theoretical simulations (e.g., m/z 150.06 for C₈H₇NO₂) .

Advanced Research Questions

Q. How can conflicting data on this compound’s bioactivity be resolved across studies?

  • Methodological Answer :
    • Contradiction Analysis : Compare assay conditions (e.g., cell lines, concentrations, controls). For example, IC₅₀ discrepancies may arise from differences in serum protein binding or solvent (DMSO vs. aqueous buffers) .
    • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay ) and apply statistical models (ANOVA, regression) to identify confounding variables .
    • Replication : Independently validate key findings using standardized protocols (e.g., OECD guidelines for in vitro assays) .

Q. What computational strategies predict this compound’s reactivity in novel chemical environments?

  • Methodological Answer :
    • DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use software like Gaussian with B3LYP/6-31G* basis set .
    • MD Simulations : Simulate solvent interactions (e.g., water vs. DMSO) to assess stability. Analyze RMSD (root-mean-square deviation) for conformational changes .
    • Validation : Cross-check predictions with experimental kinetics (e.g., rate constants for hydrolysis under varying pH) .

Q. Experimental Design & Data Interpretation

Q. How to design a robust study investigating this compound’s mechanism of action?

  • Methodological Answer :
    • Hypothesis-Driven Design : Test specific pathways (e.g., ROS scavenging vs. enzyme inhibition) using siRNA knockdowns or competitive inhibitors .
    • Controls : Include positive/negative controls (e.g., ascorbic acid for ROS assays, vehicle-only for toxicity).
    • Data Triangulation : Combine orthogonal methods (e.g., fluorescence assays, Western blot, and enzymatic activity measurements) .

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?

  • Methodological Answer :
    • Nonlinear Regression : Fit dose-response curves using Hill equation (e.g., GraphPad Prism). Report EC₅₀/IC₅₀ with 95% CI .
    • Outlier Detection : Apply Grubbs’ test or ROUT method to exclude artifacts.
    • Power Analysis : Predefine sample size (α=0.05, β=0.2) to ensure detectability of effects .

Q. Reproducibility & Reporting Standards

Q. How to ensure reproducibility of this compound synthesis across labs?

  • Methodological Answer :
    • Detailed Protocols : Specify reagent grades (e.g., Sigma-Aldrich ≥98%), equipment (e.g., Schlenk line for air-sensitive steps), and purification methods (e.g., column chromatography with Rf values) .
    • Data Transparency : Publish raw spectra, chromatograms, and crystallographic data (if applicable) as supplementary files .

Q. What are the ethical considerations in reporting negative or inconclusive results for this compound studies?

  • Methodological Answer :
    • Full Disclosure : Publish negative data (e.g., lack of inhibition in kinase assays) to avoid publication bias. Use platforms like Figshare or Zenodo .
    • Contextualization : Discuss possible reasons (e.g., compound instability, assay sensitivity) to guide future research .

Q. Table 1: Key Challenges and Solutions in this compound Research

Challenge Solution Relevant Evidence
Spectral peak overlapUse deuterated solvents or 2D NMR
Bioactivity variabilityStandardize cell culture conditions
Synthetic low yieldsOptimize catalytic systems (e.g., Pd/C vs. Raney Ni)

Properties

IUPAC Name

5-amino-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMUWQMUWFPFBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)N)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90215707
Record name 5-Aminophthalide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821766
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

65399-05-5
Record name 5-Aminophthalide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Aminophthalide
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Record name 5-Aminophthalide
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Record name 5-aminophthalide
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Synthesis routes and methods I

Procedure details

Twenty grams of 4-aminophthalimide was added to a mixture of 41 gm zinc and 122 gm sodium hydroxide in 50 ml water (with good stirring) over 30 minutes. The mixture was stirred another 30 minutes, then heated to 60°. When ammonia ceased to be evolved the mixture was heated for an additional 60 minutes, then cooled to about 30°. The zinc residues were filtered off and the solution was acidified with 30 ml concentrated hydrochloric acid. The solution was heated to 90° for 45 minutes, then cooled and neutralized with 20 gm solid sodium carbonate, which brought the pH to 8-9. The product was filtered, washed with water and air dried. Wt=16.8 gm, m.p.=177°-189°.
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Synthesis routes and methods II

Procedure details

A method for the preparation of 5-cyanophthalide has previously been described in Bull. Soc. Sci. Bretagne, 1951, 26, 35 and in Levy and Stephen, J. Chem. Soc., 1931, 867. By this method 5-aminophthalide is converted to the corresponding 5-cyanophthalide by diazotation followed by reaction with CuCN. 5-Aminophthalide was obtained from 4-aminophthalimide by a two step reduction procedure.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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